molecular formula C18H16ClN3O3 B2956182 3-chlorobenzyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946295-33-6

3-chlorobenzyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No. B2956182
CAS RN: 946295-33-6
M. Wt: 357.79
InChI Key: KGUGYNBAZARHSV-UHFFFAOYSA-N
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Description

The compound “3-chlorobenzyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate” is likely a synthetic organic compound. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also has a methoxyphenyl group and a chlorobenzyl group attached to it .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazole ring, a methoxyphenyl group, and a chlorobenzyl group. The presence of these functional groups would likely confer specific physical and chemical properties to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the chlorobenzyl group might undergo nucleophilic substitution reactions, while the triazole ring might participate in click chemistry reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the chlorobenzyl and methoxyphenyl groups might increase its lipophilicity, while the presence of the triazole ring might influence its acidity .

Scientific Research Applications

Molecular and Spectroscopic Analysis

3-Chlorobenzyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a compound involved in the study of heterocyclic compounds with potential applications in materials science. It has been investigated for its molecular, electronic, nonlinear optical, and spectroscopic properties through experiment and density functional theory (DFT) calculations. These studies have provided insights into its ionization potential, electron affinity, energy gap, and other electronic properties, offering a foundation for its application in materials science and engineering (Beytur & Avinca, 2021).

Corrosion Inhibition

Research on derivatives closely related to 3-chlorobenzyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate, such as 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, has demonstrated their efficacy as corrosion inhibitors for mild steel in acidic media. This application is critical for industrial processes where metal corrosion can lead to significant economic losses. The inhibition efficiency of these compounds reaches up to 98%, showcasing their potential as cost-effective and efficient corrosion inhibitors (Bentiss et al., 2009).

Antimicrobial Activities

Some derivatives of 1,2,4-triazole, which include the structural motifs found in 3-chlorobenzyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate, have been synthesized and evaluated for their antimicrobial activities. These compounds have exhibited good to moderate activities against various test microorganisms, indicating their potential as a basis for developing new antimicrobial agents (Bektaş et al., 2007).

Structural and Molecular Docking Studies

Structural properties and molecular docking studies of closely related compounds have been explored, highlighting their potential interaction with proteins such as SHP2. These studies suggest favorable interactions between the compound and SHP2 protein, indicating potential therapeutic applications in targeting specific proteins involved in disease processes (Qing-mei Wu et al., 2022).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s designed to be a drug, its mechanism of action would depend on the biological target it’s intended to interact with .

Future Directions

The future research directions for this compound would depend on its intended use. For instance, if it’s a potential drug, future research might focus on optimizing its synthesis, improving its pharmacokinetic properties, and evaluating its efficacy and safety in preclinical and clinical studies .

properties

IUPAC Name

(3-chlorophenyl)methyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3/c1-12-17(18(23)25-11-13-4-3-5-14(19)10-13)20-21-22(12)15-6-8-16(24-2)9-7-15/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGUGYNBAZARHSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)OCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chlorobenzyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

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